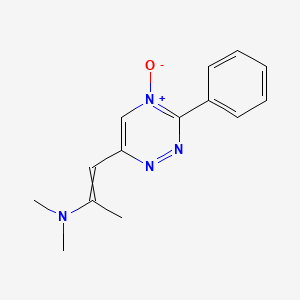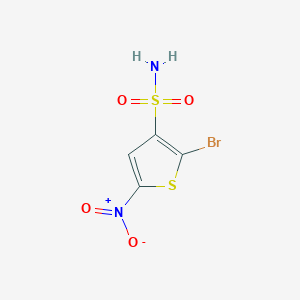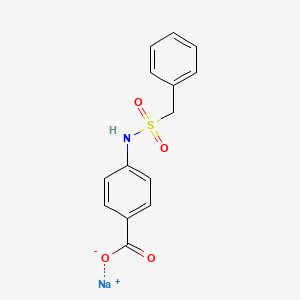
3-(Benzylamino)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzylamino)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds that are widely used in various fields due to their unique chemical properties. This compound, in particular, has shown significant potential in medicinal chemistry, especially in the development of antimicrobial agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)pyrazine-2-carboxamide typically involves the aminolysis of acyl chlorides. One common method is the reaction of 3-chloropyrazine-2-carboxamide with benzylamine. The reaction conditions often involve refluxing the mixture in a suitable solvent such as toluene . The reaction can be represented as follows:
3-chloropyrazine-2-carboxamide+benzylamine→this compound
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzylamino)pyrazine-2-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly aminodehalogenation, where the chlorine atom in 3-chloropyrazine-2-carboxamide is replaced by the benzylamino group.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are not extensively documented, pyrazine derivatives generally can undergo such reactions under appropriate conditions.
Common Reagents and Conditions
Aminodehalogenation: This reaction typically uses benzylamines as reagents and is carried out under reflux conditions in solvents like toluene.
Oxidation and Reduction: Common reagents for oxidation might include potassium permanganate or hydrogen peroxide, while reduction might involve reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major product of the aminodehalogenation reaction is this compound itself. Other potential products depend on the specific reactions and conditions used .
Applications De Recherche Scientifique
3-(Benzylamino)pyrazine-2-carboxamide has several scientific research applications:
Antimicrobial Agents: This compound has shown significant activity against various bacterial strains, including Mycobacterium tuberculosis.
Medicinal Chemistry: It is used in the development of new drugs due to its potential therapeutic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
Mécanisme D'action
The mechanism of action of 3-(Benzylamino)pyrazine-2-carboxamide involves its interaction with specific molecular targets in bacterial cells. One proposed mechanism is the inhibition of the enzyme enoyl-ACP reductase, which is crucial for fatty acid synthesis in Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell membrane synthesis, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropyrazine-2-carboxamide: This compound is a precursor in the synthesis of 3-(benzylamino)pyrazine-2-carboxamide.
N-Benzylpyrazine-2-carboxamide Derivatives: These derivatives have similar structures and exhibit comparable antimicrobial activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit enoyl-ACP reductase makes it a valuable compound in the development of new antimicrobial agents .
Propriétés
Numéro CAS |
64344-97-4 |
|---|---|
Formule moléculaire |
C12H12N4O |
Poids moléculaire |
228.25 g/mol |
Nom IUPAC |
3-(benzylamino)pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H12N4O/c13-11(17)10-12(15-7-6-14-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,17)(H,15,16) |
Clé InChI |
RCNFNFKXJWIKGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNC2=NC=CN=C2C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


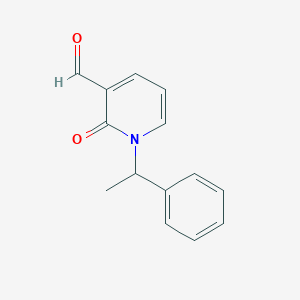
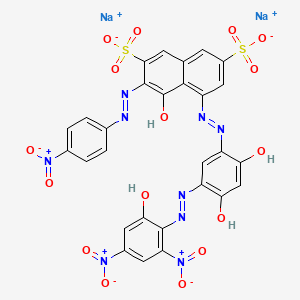





![N-[(2-Methoxy-5-nitrophenyl)methylidene]hydroxylamine](/img/structure/B14487035.png)
